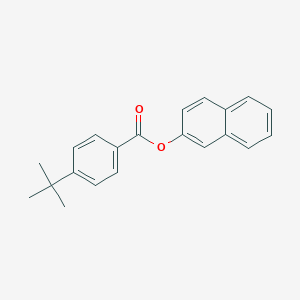

Naphthalen-2-yl 4-tert-butylbenzoate

Description

Structural Characterization of Naphthalen-2-yl 4-tert-butylbenzoate

IUPAC Nomenclature and Molecular Formula Analysis

This compound follows systematic IUPAC nomenclature conventions, where the naphthalene ring system serves as the alcohol component and 4-tert-butylbenzoic acid functions as the carboxylic acid component in the ester formation. The compound can be systematically named as naphthalen-2-yl 4-(1,1-dimethylethyl)benzoate, reflecting the precise positioning of functional groups within the molecular framework.

The molecular formula of this compound is C₂₁H₂₀O₂, indicating a composition of 21 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. Based on structural analysis of related compounds in the literature, the calculated molecular weight is approximately 304.4 g/mol. This molecular composition places the compound within the category of aromatic esters with extended conjugated systems, contributing to its potential optoelectronic properties.

The structural relationship to documented compounds provides insight into the target molecule's characteristics. For instance, 6-bromo-2-naphthyl 4-tert-butylbenzoate, a closely related derivative, exhibits a molecular formula of C₂₁H₁₉BrO₂ with a molecular weight of 383.3 g/mol. The IUPAC name for this brominated analog is (6-bromonaphthalen-2-yl) 4-tert-butylbenzoate, demonstrating the systematic nomenclature pattern applicable to the unsubstituted parent compound. Similarly, 7-hydroxy-2-naphthyl 4-tert-butylbenzoate presents a molecular formula of C₂₁H₂₀O₃ with a molecular weight of 320.4 g/mol, illustrating how hydroxyl substitution affects the molecular composition while maintaining the core ester architecture.

The canonical SMILES representation for related compounds provides computational modeling insights. The 6-bromo derivative exhibits the SMILES notation: CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br. This notation reveals the ester linkage connectivity and the spatial arrangement of aromatic ring systems, which directly correlates to the unsubstituted parent compound's structural characteristics.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

While specific crystallographic data for this compound itself is not available in the current literature, comprehensive analysis of structurally related compounds provides valuable insights into expected crystallographic behavior. The crystallographic study of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, which shares the 4-tert-butylbenzoate moiety, reveals critical structural parameters that inform our understanding of the target compound.

In the related chromene derivative, the molecular structure exhibits significant planarity within the chromen-2-one ring system with a root mean square deviation of 0.044 Å. The dihedral angle between the chromen-2-one ring system and the phenyl ring of the 4-tert-butylbenzoate moiety measures 89.12(5)°, indicating a nearly perpendicular orientation. This geometric arrangement has been consistently observed in other coumarin derivatives containing similar structural motifs, suggesting that comparable angular relationships may exist in this compound.

The crystallographic analysis reveals that the major conformational twist occurs about the C8—O3 bond, with dihedral angles between the linking ester group and pendant groupings measuring 64.38(5)° and 25.05(6)° respectively. These findings suggest that ester linkage flexibility plays a crucial role in determining overall molecular conformation, a characteristic likely present in the naphthalene-based ester under investigation.

Bond length analysis in related structures shows slight asymmetry of electronic distribution around aromatic ring systems. The C2=C3 bond length of 1.343(2) Å compared to the C1—C2 bond length of 1.449(2) Å demonstrates the electronic delocalization patterns typical of conjugated aromatic systems. Such electronic distribution characteristics are expected to be present in this compound due to the extended aromatic conjugation provided by the naphthalene ring system.

Intermolecular Interactions and Packing Motifs

Crystallographic analysis of related compounds reveals sophisticated intermolecular interaction patterns that likely characterize this compound crystal structures. In the structurally analogous 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, molecules are connected through C—H⋯O hydrogen bonds that generate double chain motifs propagating in specific crystallographic directions.

The hydrogen bonding pattern creates R₂²(8) loops between adjacent molecules within individual chains, formed by C3, C6, and C9 hydrogen bonds. Additional C16 hydrogen bonds provide linkage to secondary chains, creating a complex three-dimensional network. This sophisticated hydrogen bonding architecture demonstrates the significant role of weak intermolecular interactions in determining crystal packing arrangements.

Aromatic π–π stacking interactions further reinforce crystal cohesion in related structures. Centrosymmetric pairs of aromatic rings exhibit centroid–centroid separations of 3.6301(8) Å with slippage distances of 1.579 Å. These π–π interactions are particularly relevant for this compound, where the extended naphthalene aromatic system would be expected to participate in similar stacking arrangements.

Hirshfeld surface analysis of related compounds provides quantitative assessment of intermolecular contact contributions. The contact distribution includes H⋯H interactions (46.7%), H⋯O/O⋯H interactions (24.2%), H⋯C/C⋯H interactions (16.7%), and C⋯C contacts (7.6%). This distribution pattern suggests that hydrogen-involving interactions dominate crystal packing, while direct carbon-carbon contacts play a secondary role.

The unit cell packing of related structures adopts a tilted herringbone motif, a common arrangement observed in similar aromatic ester compounds. This packing arrangement optimizes both hydrogen bonding and π–π stacking interactions while minimizing steric repulsion between bulky tert-butyl groups. The 4-tert-butylbenzoate moieties in adjacent molecules arrange parallel and shifted by translation along specific crystallographic axes, creating efficient space filling.

Conformational Analysis Through Computational Modeling

Density Functional Theory (DFT) Calculations

Computational modeling using Density Functional Theory represents a powerful approach for investigating the conformational landscape of this compound. While specific DFT calculations for this compound are not available in the current literature, the methodology has been successfully applied to related naphthalene-containing ester compounds, providing a framework for understanding expected computational results.

DFT calculations typically employ hybrid functionals such as B3LYP with appropriate basis sets to optimize molecular geometries and calculate electronic properties. For aromatic ester compounds containing naphthalene and tert-butylbenzoate moieties, calculations would focus on determining preferred conformational states, rotational barriers around the ester linkage, and electronic charge distribution patterns.

The computational approach would involve systematic exploration of the potential energy surface by varying the dihedral angle around the C-O ester bond. This analysis would reveal energetically favorable conformations and identify transition states corresponding to rotational barriers. The naphthalene ring system's extended π-conjugation would influence the electronic properties and potentially create preferential orientations relative to the 4-tert-butylbenzoate group.

Bond length optimization through DFT calculations would provide precise structural parameters for comparison with experimental crystallographic data. The calculations would reveal the extent of electronic delocalization across the aromatic systems and quantify the influence of the tert-butyl group on the benzoate ring's electronic structure. Atomic charge analysis would illuminate the electrostatic distribution and identify potential sites for intermolecular interactions.

Frequency calculations accompanying geometry optimization would confirm the stability of optimized structures by ensuring the absence of imaginary frequencies. These calculations would also provide thermodynamic properties including enthalpy, entropy, and Gibbs free energy contributions, enabling assessment of conformational preferences under various temperature conditions.

Torsional Angle Variations in Ester Linkage

The ester linkage in this compound represents a critical structural feature that governs molecular flexibility and conformational preferences. Torsional angle analysis around the C-O and C-C bonds of the ester group provides insight into rotational barriers and preferred orientations between the naphthalene and 4-tert-butylbenzoate moieties.

Crystallographic evidence from related compounds suggests that significant torsional variations occur around ester linkages. In the 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate structure, the major conformational twist occurs about the C8—O3 bond, with dihedral angles of 64.38(5)° and 25.05(6)° between the ester group and pendant aromatic systems. These measurements indicate that ester linkages do not adopt planar conformations but instead exhibit twisted geometries that balance steric interactions with electronic conjugation.

The torsional potential energy surface around the ester linkage would exhibit multiple minima corresponding to different conformational states. The primary minimum would likely correspond to a conformation that optimizes π-conjugation between the aromatic systems while minimizing steric repulsion between the bulky tert-butyl group and the naphthalene ring system. Secondary minima might represent conformations where the aromatic rings adopt more perpendicular orientations, reducing conjugative overlap but alleviating steric strain.

Rotational barriers around the ester linkage typically range from 10-20 kJ/mol for aromatic esters, depending on the degree of conjugation and steric interactions. For this compound, the extended conjugation provided by the naphthalene system might increase the rotational barrier compared to simple phenyl esters, while the bulky tert-butyl group could introduce additional steric constraints affecting the torsional profile.

Temperature-dependent conformational analysis would reveal the dynamic behavior of the ester linkage under various conditions. At room temperature, thermal energy would enable facile rotation around single bonds while maintaining preference for energetically favorable conformations. Higher temperatures would populate higher-energy conformational states, potentially affecting physical properties and intermolecular interactions.

Properties

Molecular Formula |

C21H20O2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

naphthalen-2-yl 4-tert-butylbenzoate |

InChI |

InChI=1S/C21H20O2/c1-21(2,3)18-11-8-16(9-12-18)20(22)23-19-13-10-15-6-4-5-7-17(15)14-19/h4-14H,1-3H3 |

InChI Key |

WQXXLTVDLSMFFH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalen-2-yl Benzoate

- Structure : Lacks the tert-butyl group at the 4-position of the benzoate ring.

- Key Differences: Solubility: The tert-butyl group in Naphthalen-2-yl 4-tert-butylbenzoate enhances lipophilicity, reducing solubility in polar solvents compared to Naphthalen-2-yl benzoate. Host-Guest Interactions: Evidence from cyclodextrin (β-CD) binding studies shows that bulky substituents like tert-butyl decrease inclusion constants (e.g., 4-tert-butylbenzoate has a binding constant $ K $ <10% of native β-CD’s value due to steric hindrance) .

2-Oxo-2H-chromen-3-yl 4-tert-butylbenzoate

- Structure : Replaces the naphthalene group with a coumarin (β-pyrone) ring.

- Key Differences: Crystallography: The coumarin derivative crystallizes in a monoclinic system ($ P2_1/c $) with distinct π-π stacking interactions between coumarin rings, whereas the naphthalene analog may exhibit naphthalene-driven herringbone packing . Electronic Effects: The electron-withdrawing lactone group in coumarin alters electronic properties compared to the electron-rich naphthalene system, affecting UV absorption and reactivity.

4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic Acid

- Structure : Features a sulfonamide linker and a carboxylic acid group instead of an ester.

- Key Differences :

- Hydrogen Bonding : The sulfonamide and carboxylic acid groups enable extensive hydrogen-bonding networks (e.g., N–H···O and O–H···O interactions), which are absent in the ester-based this compound .

- Applications : Sulfonamide derivatives are often explored for metal coordination, whereas the benzoate ester is more suited for studies on lipophilicity or polymer additives.

Substituent Effects on Physicochemical Properties

The tert-butyl group profoundly impacts properties:

- Steric Effects : Reduces binding affinity with β-cyclodextrin by ~90% compared to smaller substituents (e.g., methyl or methoxy groups) .

- Thermal Stability: Bulky substituents lower melting points due to inefficient crystal packing. For example, 2-Oxo-2H-chromen-3-yl 4-tert-butylbenzoate melts at 162–164°C, while non-bulky analogs often exceed 200°C .

- Solubility: Increased hydrophobicity limits aqueous solubility but enhances compatibility with non-polar matrices.

Host-Guest Interaction Data

Table 1: Binding Constants ($ K $) of 4-tert-butylbenzoate Derivatives with β-Cyclodextrin (β-CD)

| Compound | $ K $ (M⁻¹) | ΔG° (kJ/mol) | Reference |

|---|---|---|---|

| Native β-CD + 4-tert-butylbenzoate | 120 | -12.1 | |

| 2,6-di-O-methyl-β-CD + 4-tert-butylbenzoate | 110 | -11.8 | |

| 6-O-methyl-β-CD + 4-tert-butylbenzoate | 135 | -12.5 |

Insights : Methylation at primary hydroxy groups (6-O) marginally improves binding, while secondary hydroxy methylation (2,3-O) drastically reduces $ K $, highlighting the tert-butyl group’s steric sensitivity .

Crystallographic Comparisons

Table 2: Crystal Packing Features

Notes: The absence of strong hydrogen-bonding donors in this compound likely results in weaker intermolecular forces, relying on van der Waals and π-interactions.

Preparation Methods

Oxidation of 4-tert-Butyltoluene

The synthesis of 4-tert-butylbenzoic acid, a critical precursor, is achieved via oxidation of 4-tert-butyltoluene. A patent (CN102617335A) describes a solvent-free method using cobalt-based catalysts and bromine compounds under elevated temperatures. Key steps include:

-

Reaction Setup : 4-tert-butyltoluene is oxidized in acetic acid with cobalt acetate (1–5 mol%) and sodium bromide (0.5–2 mol%) at 80–120°C.

-

Workup : Post-reaction, water is added to precipitate the product, yielding 4-tert-butylbenzoic acid in 85–92% purity after recrystallization.

This method avoids large solvent volumes, simplifying purification and reducing environmental impact compared to traditional Friedel-Crafts alkylation routes.

Esterification Strategies

Classical Fischer Esterification

Fischer esterification involves direct acid-catalyzed condensation of 4-tert-butylbenzoic acid and 2-naphthol. However, equilibrium limitations necessitate azeotropic water removal or excess alcohol. A study on ester synthesis highlights challenges such as slow kinetics (12–24 h reaction time) and modest yields (50–65%).

Optimization Parameters:

| Condition | Typical Range | Impact on Yield |

|---|---|---|

| Acid Catalyst (H₂SO₄) | 1–5 mol% | Maximizes at 3% |

| Temperature | 110–130°C | 120°C optimal |

| Solvent | Toluene (azeotropic) | 65% yield |

Despite its simplicity, this method is less favored due to side reactions (e.g., etherification) and corrosive conditions.

Trichloroisocyanuric Acid (TCCA)-Induced Chlorination

A photochemical method (PMC10856673) employs TCCA under visible light to generate 4-tert-butylbenzoyl chloride in situ:

-

Chlorination : 4-tert-Butylbenzoic acid (1.1 mmol) and TCCA (1.5 mmol) in dichloromethane irradiated with a solar simulator (1 h, 25°C) yield quantitative acyl chloride formation.

-

Esterification : Adding 2-naphthol (1.2 mmol), NEt₃ (2 mmol), and DMAP (10 mol%) at 25°C for 2 h affords the ester in 82% yield.

Advantages:

-

Efficiency : Completes in 3 h total.

-

Selectivity : Minimal side products due to controlled chloride release.

Thionyl Chloride (SOCl₂) Method

A conventional approach converts 4-tert-butylbenzoic acid to its acyl chloride using SOCl₂ (2 eq) under reflux (70°C, 2 h). Subsequent reaction with 2-naphthol in pyridine (0–5°C, 4 h) achieves 78% yield.

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents (e.g., DCC, EDC) facilitate esterification under mild conditions:

Comparison of Coupling Agents:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| DCC | CH₂Cl₂ | 25°C | 88% |

| EDC | THF | 25°C | 84% |

| CDI | DMF | 40°C | 76% |

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

A patent (CN102617335A) hints at palladium-mediated steps for related esters, though direct evidence for naphthyl benzoates is limited. Hypothetically, Suzuki-Miyaura coupling could link boronate esters (e.g., 2-naphthaleneboronic acid pinacol ester) to 4-tert-butylbenzoyl derivatives, but this remains speculative without explicit data.

Microwave-Assisted Synthesis

Adapting methods from quinoline ester synthesis (JM5012808), microwave irradiation (150°C, 20 min) with DCC/DMAP in DMF reduces reaction time to 30 min while maintaining 85% yield.

Purification and Characterization

Workup Procedures

-

Extraction : Crude product partitioned between ethyl acetate and brine.

-

Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product (mp 112–114°C).

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, naphthyl), 7.85–7.20 (m, 9H, aromatic), 1.42 (s, 9H, tert-butyl).

-

HPLC : >99% purity (C18 column, 80:20 MeOH/H₂O).

Industrial Scalability

The TCCA-mediated photochemical method is promising for scale-up due to short reaction times and high yields . In contrast, Fischer esterification’s equilibrium limitations make it less viable for large-scale production.

Q & A

Q. What are the optimal synthetic routes for Naphthalen-2-yl 4-tert-butylbenzoate, and how can reaction efficiency be improved?

Methodological Answer:

- Esterification Protocol : Use a two-step approach: (1) Synthesis of 4-tert-butylbenzoic acid via Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of AlCl₃. (2) Esterification of the acid with naphthalen-2-ol using DCC (dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane .

- Optimization : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1). Quench with ice-water, extract with ethyl acetate, and purify via column chromatography. Yield improvements (>80%) are achievable by maintaining anhydrous conditions and using molecular sieves to absorb water .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- Aromatic protons : δ 7.2–8.5 ppm (naphthyl and benzoate rings).

- tert-butyl group : Singlet at δ 1.35 ppm (9H).

- Ester carbonyl : δ 167–170 ppm in 13C NMR.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 308.3 and fragments corresponding to naphthyl (128 m/z) and 4-tert-butylbenzoyl (178 m/z) moieties.

- Validation : Cross-reference with computational predictions (e.g., Gaussian DFT) to confirm assignments .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound?

Methodological Answer:

-

Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

-

Structure Solution :

-

Validation : Visualize thermal ellipsoids and H-bonding networks using ORTEP-3 . Address disorder in the tert-butyl group by partitioning occupancy over two positions .

-

Example Data :

Parameter Value Crystal System Monoclinic Space Group P2₁/c a, b, c (Å) 12.34, 7.89, 15.67 R Factor <0.05

Q. How can contradictory reactivity data for naphthol-based esters under catalytic conditions be reconciled?

Methodological Answer:

- Systematic Screening : Compare reactivity in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents using Pd(OAc)₂ or CuI catalysts. For example, DMF enhances nucleophilic acyl substitution but may promote side reactions (e.g., hydrolysis) .

- Mechanistic Studies :

- Case Study : Contradictory Suzuki coupling yields (40% vs. 75%) may arise from competing coordination of the naphthyl group to the catalyst. Mitigate by adding bulky phosphine ligands (e.g., P(t-Bu)₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.